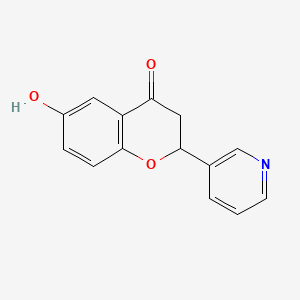
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyridine ring fused to a chromenone structure, with a hydroxyl group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone derivative.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-keto-2-pyridin-3-yl-2,3-dihydrochromen-4-one.
Reduction: Formation of 6-hydroxy-2-pyridin-3-yl-2,3,4,5-tetrahydrochromen-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt the cell membrane of bacteria, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Coumarin: A structurally related compound with a benzopyranone core.
Chromone: Another related compound with a similar chromenone structure.
Flavone: A compound with a similar structure but with additional phenyl groups.
Uniqueness: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is unique due to the presence of both a pyridine ring and a chromenone structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
6-hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H11NO3/c16-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-15-8-9/h1-6,8,14,16H,7H2 |
Clave InChI |
RUOWWYMRQXMGMH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


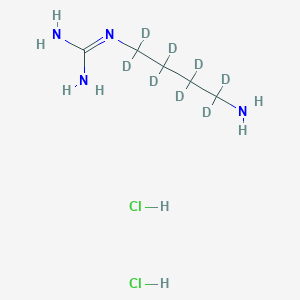
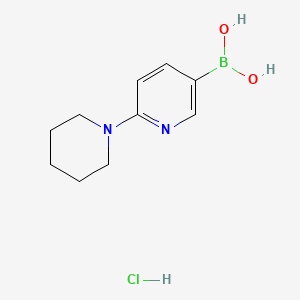
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)
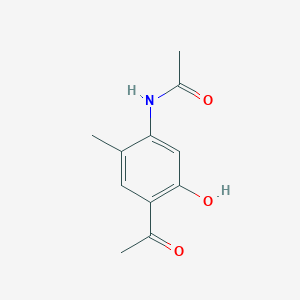
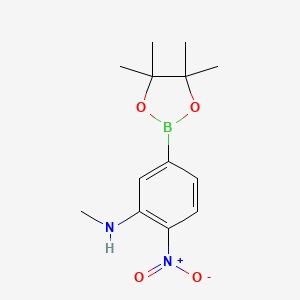
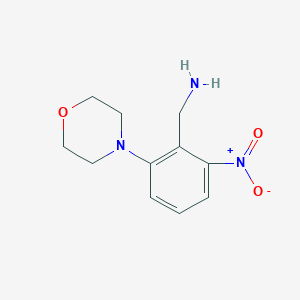
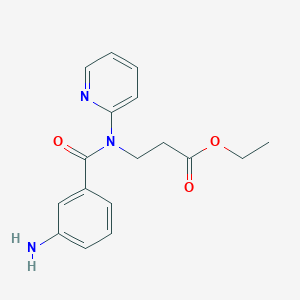
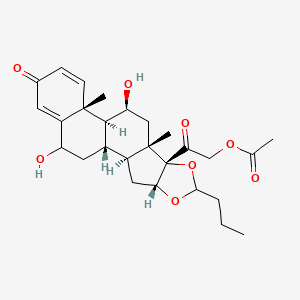
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
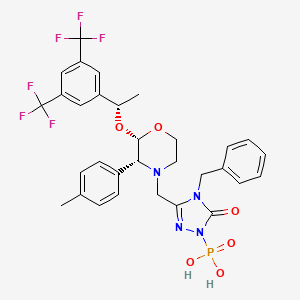
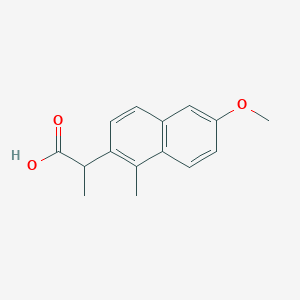
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
